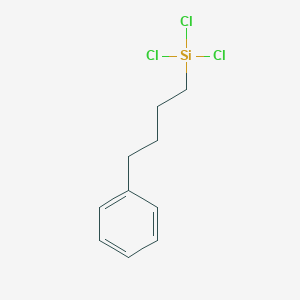
トリクロロ(4-フェニルブチル)シラン
説明
Trichloro(4-phenylbutyl)silane is an organosilicon compound with the molecular formula C10H13Cl3Si. It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-phenylbutyl group. This compound is used in various chemical synthesis processes due to its reactivity and ability to form stable bonds with other elements.
科学的研究の応用
Trichloro(4-phenylbutyl)silane is utilized in various scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Catalysis: The compound serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the modification of surfaces to improve properties such as hydrophobicity and adhesion.
Biological Research: Trichloro(4-phenylbutyl)silane is used in the development of silicon-based biomaterials for medical applications.
作用機序
Target of Action
Trichloro(4-phenylbutyl)silane, similar to other alkylchlorosilanes, is a potential precursor to silicone . The primary targets of this compound are the silicone-based materials where it can contribute to the formation of silicone polymers.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis. In the presence of water, Trichloro(4-phenylbutyl)silane hydrolyses to give HCl and phenylsilantriol . The phenylsilantriol then condenses to form a polymeric substance .
Action Environment
The action of Trichloro(4-phenylbutyl)silane is highly dependent on environmental factors. The presence of water is crucial for the hydrolysis reaction to occur . Additionally, the stability and efficacy of the resulting silicone polymers can be influenced by factors such as temperature and pH.
生化学分析
Biochemical Properties
It is known that silane compounds can interact with various biomolecules , but specific interactions between Trichloro(4-phenylbutyl)silane and enzymes or proteins have not been reported .
Cellular Effects
Some silane compounds have been shown to modify perovskite grains and passivate grain boundary defects, thereby promoting carrier lifetime and charge collection .
Molecular Mechanism
Some silane compounds have been suggested to undergo reactions involving silicon-amine complexes
Temporal Effects in Laboratory Settings
Some silane compounds have been shown to form stable layers in nanoconfined electrochemical systems
Dosage Effects in Animal Models
The effects of different dosages of Trichloro(4-phenylbutyl)silane in animal models have not been reported .
Metabolic Pathways
Some chlorinated pyridine pollutants have been shown to undergo microbial-mediated mineralization
Subcellular Localization
Protein subcellular localization is closely related to their functions
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(4-phenylbutyl)silane can be synthesized through the reaction of 4-phenylbutylmagnesium chloride with silicon tetrachloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H5(CH2)3CH2MgCl+SiCl4→C6H5(CH2)3CH2SiCl3+MgCl2
Industrial Production Methods: In industrial settings, the production of trichloro(4-phenylbutyl)silane involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Substitution Reactions: Trichloro(4-phenylbutyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, trichloro(4-phenylbutyl)silane hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form hydrosilanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Silanols: Formed through hydrolysis
Hydrosilanes: Formed through reduction
Substituted Silanes: Formed through nucleophilic substitution
類似化合物との比較
Trichlorosilane (HSiCl3): A simpler compound with similar reactivity but without the phenylbutyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group directly bonded to the silicon atom.
Trichloro(phenethyl)silane (C8H11Cl3Si): Similar structure but with a phenethyl group instead of a phenylbutyl group.
Uniqueness: Trichloro(4-phenylbutyl)silane is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical properties and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications requiring specific structural features and reactivity patterns.
特性
IUPAC Name |
trichloro(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHKGIWUBHUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533519 | |
| Record name | Trichloro(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17886-88-3 | |
| Record name | Trichloro(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbutyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B93753.png)
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
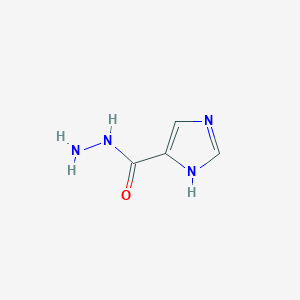

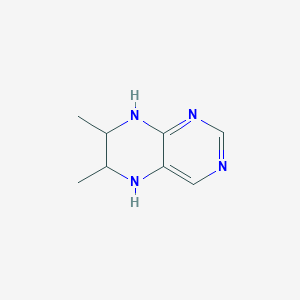
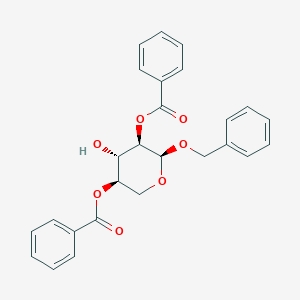
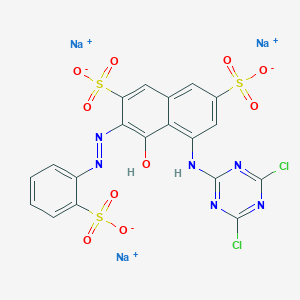
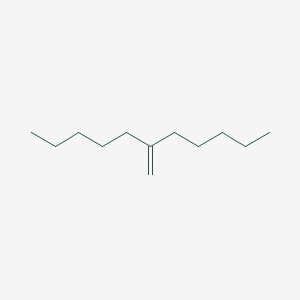
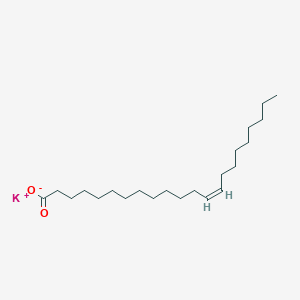

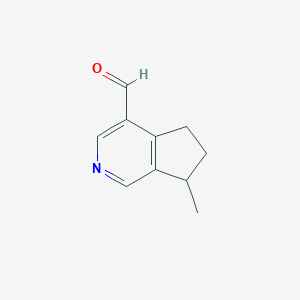
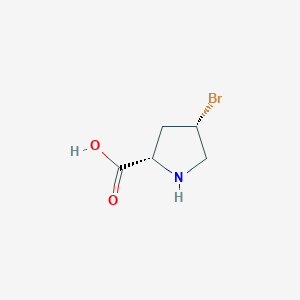
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
